molecular formula C19H16BrN3O4S B2816732 methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 941917-35-7

methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2816732
CAS No.: 941917-35-7
M. Wt: 462.32
InChI Key: HRQKVCAHIPVXOH-QOCHGBHMSA-N
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Description

methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a versatile chemical compound used in diverse scientific research. It exhibits exceptional properties that enable its application in various studies, such as drug development, material synthesis, and biological investigations.

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves several steps. The starting materials typically include 2-amino-6-methylbenzothiazole and 3-bromobenzoyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves acylation, cyclization, and esterification reactions to form the final product .

Chemical Reactions Analysis

methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

methyl 2-[(2Z)-2-[(3-bromobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features and reactivity. Similar compounds include:

    2-Amino-6-methylbenzothiazole: Used in the preparation of various derivatives with biological activity.

    3-Bromobenzoyl chloride: A key intermediate in the synthesis of benzothiazole derivatives.

These compounds share some structural similarities but differ in their specific applications and reactivity.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(3-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4S/c1-11(24)21-14-6-7-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-4-3-5-13(20)8-12/h3-9H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQKVCAHIPVXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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